

# 1-Bromo-3,5-diethylbenzene CAS number and molecular structure

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## Compound of Interest

Compound Name: 1-Bromo-3,5-diethylbenzene

Cat. No.: B1338236

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## Technical Guide: 1-Bromo-3,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Bromo-3,5-diethylbenzene** is a halogenated aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a bromine atom and two ethyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where the introduction of a 3,5-diethylphenyl moiety can influence the steric and electronic properties of a target molecule. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-3,5-diethylbenzene**, a detailed experimental protocol for its synthesis, and its application in a common cross-coupling reaction.

### Chemical and Physical Properties

The physicochemical properties of **1-Bromo-3,5-diethylbenzene** are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	90267-03-1	
Molecular Formula	C <sub>10</sub> H <sub>13</sub> Br	
Molecular Weight	213.117 g/mol	
Appearance	Colorless to Pale-yellow to Yellow-brown Liquid	
Boiling Point	Not Available	
Density	Not Available	
Refractive Index	Not Available	
InChI	InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3	
InChIKey	LMFRTSBQRLSJHC-UHFFFAOYSA-N	
SMILES	CC1=CC(=CC(=C1)Br)C	
Storage Temperature	Room Temperature, Sealed in Dry Conditions	

## Molecular Structure

The molecular structure of **1-Bromo-3,5-diethylbenzene** consists of a central benzene ring substituted with one bromine atom and two ethyl groups at positions 1, 3, and 5, respectively.

Caption: 2D representation of **1-Bromo-3,5-diethylbenzene**.

## Experimental Protocols

### Synthesis of 1-Bromo-3,5-diethylbenzene via Electrophilic Aromatic Substitution

This protocol describes a plausible method for the synthesis of **1-Bromo-3,5-diethylbenzene** from 1,3-diethylbenzene via electrophilic aromatic bromination using bromine and a Lewis acid

catalyst, such as iron(III) bromide ( $\text{FeBr}_3$ ).

Materials:

- 1,3-diethylbenzene
- Bromine ( $\text{Br}_2$ )
- Iron(III) bromide ( $\text{FeBr}_3$ ), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 1,3-diethylbenzene and anhydrous dichloromethane. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Addition:** Carefully add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.
- **Bromine Addition:** Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in dichloromethane from the dropping funnel to the reaction mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Upon completion, cool the reaction mixture again in an ice bath and slowly add saturated aqueous sodium thiosulfate solution to quench the excess bromine. The reddish-brown color of bromine should disappear.
- **Work-up:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **1-Bromo-3,5-diethylbenzene**.

## Application in Suzuki-Miyaura Cross-Coupling Reaction

**1-Bromo-3,5-diethylbenzene** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and functional materials.

## Materials:

- **1-Bromo-3,5-diethylbenzene**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., toluene, 1,4-dioxane, DMF, with water)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (nitrogen or argon)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard work-up and purification reagents and equipment

## Procedure:

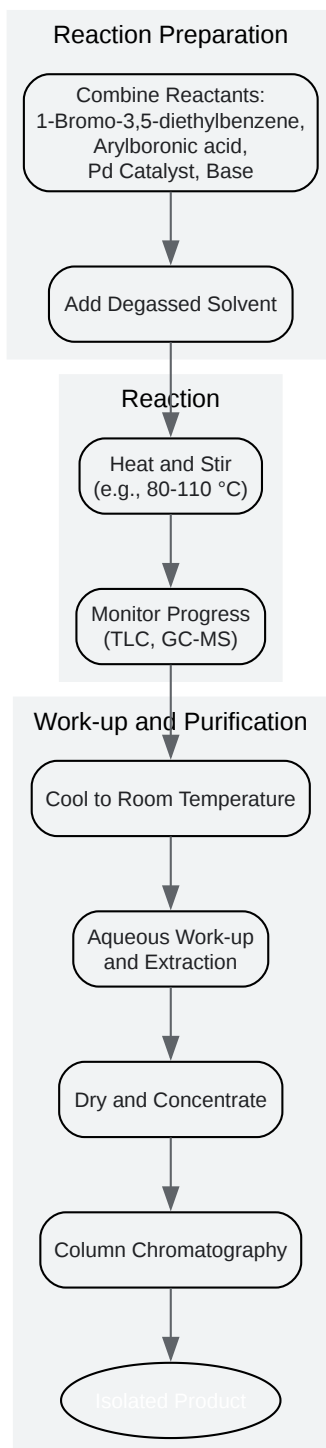
- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, combine **1-Bromo-3,5-diethylbenzene**, the arylboronic acid, the palladium catalyst, and the base.
- **Solvent Addition:** Add the degassed solvent system to the flask.
- **Reaction:** Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

## Mandatory Visualizations

### Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using **1-Bromo-3,5-diethylbenzene** as a substrate.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## Safety Information

**1-Bromo-3,5-diethylbenzene** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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